molecular formula C18H16N4S B287298 3-Benzyl-6-(2,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Benzyl-6-(2,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287298
M. Wt: 320.4 g/mol
InChI Key: ZPWHYKLIMBSCNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-6-(2,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 3-Benzyl-6-(2,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound exerts its biological activities by interacting with various cellular targets such as enzymes, receptors, and ion channels. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit the activity of various enzymes such as cyclooxygenase, lipoxygenase, and acetylcholinesterase.
Biochemical and Physiological Effects:
3-Benzyl-6-(2,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, this compound has been shown to reduce blood glucose levels and improve insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

3-Benzyl-6-(2,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit high purity and good yields. It has also been reported to exhibit a wide range of biological activities, making it a versatile compound for use in various research fields. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it challenging to study its effects on specific cellular targets.

Future Directions

There are several future directions for research on 3-Benzyl-6-(2,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to further investigate its mechanism of action and identify specific cellular targets that it interacts with. This could lead to the development of more targeted and effective therapeutic agents. Another direction is to explore its potential use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Additionally, further studies could be conducted to assess its safety and toxicity in humans, which is essential for its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of 3-Benzyl-6-(2,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2,4-dimethylbenzaldehyde with thiocarbohydrazide to form 2,4-dimethyl-1,3-thiazole-5-carbohydrazide. This intermediate is then reacted with benzyl bromide to form the benzylated derivative. The final step involves the reaction of the benzylated derivative with 2-mercapto-5-methyl-1,3,4-thiadiazole to form 3-Benzyl-6-(2,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. This synthesis method has been reported to yield high purity and good yields of the final product.

Scientific Research Applications

3-Benzyl-6-(2,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential applications in various fields of scientific research. It has been reported to exhibit significant antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. It has also been reported to possess potent antioxidant and anticonvulsant properties. Due to its diverse biological activities, this compound has been extensively studied for its potential use in the development of new drugs and therapeutic agents.

properties

Product Name

3-Benzyl-6-(2,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C18H16N4S

Molecular Weight

320.4 g/mol

IUPAC Name

3-benzyl-6-(2,4-dimethylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4S/c1-12-8-9-15(13(2)10-12)17-21-22-16(19-20-18(22)23-17)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3

InChI Key

ZPWHYKLIMBSCNX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)CC4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)CC4=CC=CC=C4)C

Origin of Product

United States

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